molecular formula C13H16N5O8P B1192205 AMP-acrylate

AMP-acrylate

Cat. No.: B1192205
M. Wt: 401.27
InChI Key: LCUQRIFDXGAFLM-HPWZHBRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMP-acrylate is a rapid and specific inhibitor of electrophile-sensitive DEAD-box proteins with high selectivity over the wild-type enzyme.

Scientific Research Applications

Hydrophobic Surface Coatings

AMP-acrylate, specifically 2-acrylamido-2-methylpropanesulfonic acid (AMPS), has been utilized in the synthesis of sulfonyl fluorinated macro emulsifiers for low surface energy emulsion polymerization. This application is significant for creating hydrophobic surface coatings. The use of AMPS in this context demonstrates its potential in water repellent modification applications (Yin et al., 2017).

Anti-Fog Coatings

AMPS has been used in the synthesis of UV-curable acrylate polymers for anti-fog coatings. The incorporation of AMPS as a hydrophilic monomer in these polymers enhances their anti-fog properties, indicating its utility in creating transparent coatings with good mechanical properties and excellent anti-fog performance (Yuan et al., 2014).

Dual-Cure Coatings

The application of this compound in the synthesis of dual-cure hydrophilic acrylate polymers for antifog coatings has been explored. Using AMPS in combination with other monomers, researchers have developed coatings with improved hardness, adhesion, water resistance, and thermal stability, showcasing this compound's versatility in creating specialized coatings (Yao et al., 2017).

Temporary Protective Coatings

This compound derivatives, particularly AMPS, have been utilized to synthesize UV-curable oligomers for temporary protective coatings. These coatings exhibit enhanced hydrophilicity, thermal stability, and adhesive strength, demonstrating the potential of this compound in protective applications (Shen et al., 2015).

Drilling Fluid Applications

In the oilfield sector, acrylamide/AMPS copolymers synthesized through different polymerization methods have shown remarkable properties for use in drilling fluids. These polymers display improved dissolution speed, shear-thinning performance, and resistance to various ions, highlighting the functional adaptability of this compound in industrial applications (Ma et al., 2020).

Superabsorbent Polymers

This compound, particularly AMPS, has been integral in the synthesis of superabsorbent polymers. These polymers show high absorbency in water and saline solutions, indicating their potential in applications requiring high water retention and swelling capabilities (Xu et al., 2005).

Dual-Curing Systems

This compound chemistry has been widely employed in dual-curing systems. These systems leverage acrylates' flexibility and cost-effectiveness to create materials with unique properties at each curing stage, useful in shape memory polymers, optical materials, and more (Konuray et al., 2018).

Soap-Free Emulsion Polymerization

Research on soap-free emulsion polymerization using this compound has shown promising results in developing acrylic emulsions with excellent water resistance, crucial for applications in paints and coatings (Ke, 2002).

Properties

Molecular Formula

C13H16N5O8P

Molecular Weight

401.27

IUPAC Name

Acrylic (((2R,3S,4R,5S)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphoric) anhydride

InChI

InChI=1S/C13H16N5O8P/c1-2-7(19)26-27(22,23)24-3-6-9(20)10(21)13(25-6)18-5-17-8-11(14)15-4-16-12(8)18/h2,4-6,9-10,13,20-21H,1,3H2,(H,22,23)(H2,14,15,16)/t6-,9-,10-,13+/m1/s1

InChI Key

LCUQRIFDXGAFLM-HPWZHBRHSA-N

SMILES

NC1=NC=NC2=C1N=CN2[C@H]3O[C@H](COP(OC(C=C)=O)(O)=O)[C@@H](O)[C@H]3O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMP-acrylate;  AMPacrylate;  AMP acrylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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